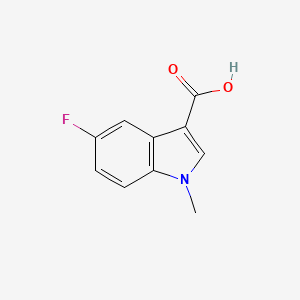![molecular formula C22H25N3OS B2481031 (2E)-N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-phenylprop-2-enamide CAS No. 392320-94-4](/img/structure/B2481031.png)
(2E)-N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-phenylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-phenylprop-2-enamide is a complex organic compound characterized by its unique structure, which includes an adamantane moiety, a thiadiazole ring, and a phenylprop-2-enamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-phenylprop-2-enamide typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane moiety is introduced through a series of reactions, including halogenation and subsequent substitution reactions. The thiadiazole ring is then formed through cyclization reactions involving appropriate precursors. Finally, the phenylprop-2-enamide group is attached through amide bond formation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and efficiency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Applications De Recherche Scientifique
(2E)-N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-phenylprop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mécanisme D'action
The mechanism of action of (2E)-N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-5-(adamantan-1-yl)-5-hydroxypent-2-enenitrile
- (2E)-5-(adamantan-1-yl)-4-hydroxypent-2-enenitrile
Uniqueness
Compared to similar compounds, (2E)-N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-phenylprop-2-enamide stands out due to its unique combination of structural features, which contribute to its distinct chemical and biological properties. The presence of the adamantane moiety, thiadiazole ring, and phenylprop-2-enamide group provides a versatile framework for various applications and interactions.
Propriétés
IUPAC Name |
(E)-N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-25(19(26)8-7-15-5-3-2-4-6-15)21-24-23-20(27-21)22-12-16-9-17(13-22)11-18(10-16)14-22/h2-8,16-18H,9-14H2,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWGCMPZWKOWQQ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C=CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)/C=C/C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2480950.png)






![N-(2,5-dimethoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2480962.png)


![2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-ethoxyphenol](/img/structure/B2480966.png)


